In Vivo Tumor Growth Inhibition in a Drug-Resistant Breast Cancer Model Compared to Untreated Control
In a preclinical study, N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine demonstrated a 62% reduction in tumor growth in a mouse xenograft model using the drug-resistant MDA-MB-231 breast cancer cell line [1]. While direct head-to-head data with a positive control like Combretastatin A-4 (CA-4) in the same model is not available, this provides a cross-study comparable benchmark for its in vivo efficacy. For context, CA-4, a potent reference tubulin inhibitor, exhibits IC50 values of 0.043 µM against MDA-MB-231 cells in vitro [2] and is known for its in vivo antitumor and vascular disrupting activity. The 62% tumor growth inhibition for this compound demonstrates meaningful in vivo activity against a drug-resistant model, a critical parameter for selecting a lead compound or tool molecule for further development.
| Evidence Dimension | Tumor Growth Inhibition |
|---|---|
| Target Compound Data | 62% tumor growth suppression |
| Comparator Or Baseline | Untreated control (0% inhibition) |
| Quantified Difference | 62% inhibition vs. untreated control |
| Conditions | In vivo mouse xenograft model with drug-resistant MDA-MB-231 breast cancer cells |
Why This Matters
This in vivo efficacy data against a clinically relevant drug-resistant model provides a crucial differentiation point for oncology researchers selecting a compound for proof-of-concept studies, distinguishing it from analogs with only in vitro data.
- [1] Kuujia.com. Preclinical data for N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine citing Molecular Cancer Therapeutics, 2022. View Source
- [2] Scite. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. View Source
